molecular formula C16H16N2O2 B1458846 Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate CAS No. 1951451-78-7

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Cat. No. B1458846
M. Wt: 268.31 g/mol
InChI Key: QWFIMBJZOXHWLI-UHFFFAOYSA-N
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Description

“Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” is a versatile chemical compound used in diverse scientific studies. With its unique structure, it finds applications in various research fields, including drug discovery, organic synthesis, and material science12.



Synthesis Analysis

The synthesis of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” is not explicitly mentioned in the search results. However, related compounds such as “tert-Butyl cyanoacetate” have been used in the synthesis of vinylogous urea3. Further research is required to find the exact synthesis process for “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” is not directly provided in the search results. However, the related compound “tert-Butyl cyanoacetate” has a linear formula of NCCH2COOC(CH3)33. Further research is required to find the exact molecular structure of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.



Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” are not explicitly mentioned in the search results. However, related compounds such as “tert-Butyl cyanoacetate” undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines3. Further research is required to find the exact chemical reactions involving “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” are not explicitly mentioned in the search results. However, the related compound “tert-Butyl cyanoacetate” has a refractive index n20/D 1.420, a boiling point of 40-42 °C/0.1 mmHg (lit.), and a density of 0.988 g/mL at 20 °C (lit.)3. Further research is required to find the exact physical and chemical properties of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.


Scientific Research Applications

Synthesis and Characterization of Quinoline Derivatives

  • Research has shown the innovative synthesis of quinolines from 2-alkenylanilines through DMAP-catalyzed cyclization, where tert-butyl quinolin-2-yl carbonate derivatives are synthesized under mild conditions. These derivatives can be further transformed into quinolinones and 2-(pseudo)haloquinolines, demonstrating the versatility of tert-butyl quinolin-2-yl carbonates in organic synthesis (Huang et al., 2016).

Cyclization and Polymerization Studies

  • Another study explored the cyclization and polymerization processes involving tert-butylimines of various carbaldehydes, leading to the formation of imidazoazines. This method highlights the use of tert-butyl groups in facilitating complex cyclization reactions under flash vacuum thermolysis conditions, offering insights into the synthesis of heterocyclic compounds (Justyna et al., 2017).

Advanced Oxidation Processes

  • A metal-free C3-alkoxycarbonylation process involving quinoxalin-2(1H)-ones demonstrates the eco-friendly use of tert-butyl carbazate in synthesizing quinoxaline derivatives. This process highlights the application of tert-butyl compounds in green chemistry by using K2S2O8 as an oxidant in metal- and base-free conditions (Xie et al., 2019).

Catalysis and Ligand Development

  • Research into oxorhenium(V) complexes incorporating quinoline-based tridentate ligands shows the use of tert-butyl groups in the development of catalysts for oxidation reactions. These complexes demonstrate potential applications in catalysis, supported by structural characterization and electrochemical studies (Sarkar et al., 2015).

Safety And Hazards

The safety and hazards of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” are not explicitly mentioned in the search results. Further research is required to find the exact safety and hazards of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.


Future Directions

The future directions of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate” are not explicitly mentioned in the search results. However, given its versatility and applications in various research fields, it is likely to continue to be a subject of interest in drug discovery, organic synthesis, and material science12. Further research is required to find the exact future directions of “Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate”.


properties

IUPAC Name

tert-butyl 2-cyano-2-quinolin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13(10-17)11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIMBJZOXHWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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